molecular formula C8H11BN4O3 B11881603 (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid

(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid

Cat. No.: B11881603
M. Wt: 222.01 g/mol
InChI Key: RBLOBEGVSHSQNG-UHFFFAOYSA-N
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Description

(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid: is a boronic acid derivative featuring a pyrimidine ring substituted with a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with suitable aldehydes or ketones.

    Introduction of the Piperazinone Moiety: The piperazinone group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the pyrimidine ring.

    Boronic Acid Functionalization:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazinone group, resulting in reduced forms of the compound.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the piperazinone moiety.

    Reduction Products: Reduced forms of the pyrimidine ring or piperazinone group.

    Substitution Products: New carbon-carbon bonded compounds formed via Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

    Catalysis: The boronic acid group makes this compound useful in catalytic processes, particularly in cross-coupling reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • (5-(3-Oxopiperazin-1-yl)pyrimidin-4-yl)boronic acid
  • (5-(3-Oxopiperazin-1-yl)pyrimidin-5-yl)boronic acid

Uniqueness:

  • Structural Features: The specific positioning of the boronic acid group and the piperazinone moiety in (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid provides unique reactivity and interaction profiles compared to its analogs.
  • Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic applications.

Properties

Molecular Formula

C8H11BN4O3

Molecular Weight

222.01 g/mol

IUPAC Name

[5-(3-oxopiperazin-1-yl)pyrimidin-2-yl]boronic acid

InChI

InChI=1S/C8H11BN4O3/c14-7-5-13(2-1-10-7)6-3-11-8(9(15)16)12-4-6/h3-4,15-16H,1-2,5H2,(H,10,14)

InChI Key

RBLOBEGVSHSQNG-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)N2CCNC(=O)C2)(O)O

Origin of Product

United States

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